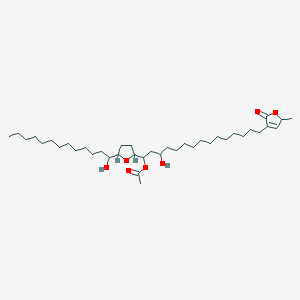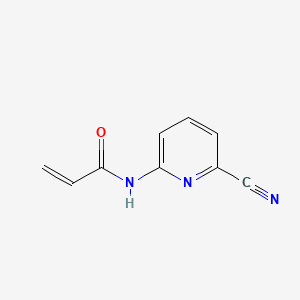
N-(6-Cyanopyridin-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(6-Cyanopyridin-2-yl)acrylamide” is a chemical compound with the molecular formula C9H7N3O and a molecular weight of 173.17 g/mol . It is a specialty chemical that can be used in various applications .
Synthesis Analysis
The synthesis of “this compound” involves the condensation of cyanoacrylamide derivatives with different active methylene compounds in the presence of a basic catalyst . The reaction of cyanoacrylamide derivatives with bi-nucleophiles such as hydrazine hydrate and thiosemicarbazide also plays a role in the synthesis .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry . The exact structure can be determined by comparing the obtained spectra with theoretical predictions.Chemical Reactions Analysis
“this compound” can undergo various chemical reactions. For instance, it can react with the amino group of asparagine and the carbonyl group of reducing sugars during food processing to produce acrylamide . It can also react with proteins, plasma albumin, and valine amino acids of hemoglobin to form N-(2-carbamoyl-2-hydroxyethyl) valine (HbGA) and N-(2-carbamoylethyl) valine (HbAA) .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 173.17 g/mol . Other physical and chemical properties such as boiling point, melting point, and density can be determined using standard laboratory techniques.科学的研究の応用
Chemistry and Biochemistry
Acrylamide, including derivatives like N-(6-Cyanopyridin-2-yl)acrylamide, is extensively studied for its industrial applications, toxicological profile, and formation mechanisms in foods during cooking processes. Research has delved into the chemistry, biochemistry, and safety of acrylamide, investigating its presence in foods and the potential health risks it poses. It is crucial for understanding the formation pathways of acrylamide in food and its implications for human health (Friedman, 2003).
Industrial Applications and Food Safety
The synthetic monomer acrylamide is used in the production of polyacrylamide, with applications in water treatment, paper processing, and more. The discovery of acrylamide in heat-treated foods has sparked investigations into its formation, toxicology, and methods for reducing its presence in the diet. This research is vital for addressing health concerns associated with dietary acrylamide exposure (Taeymans et al., 2004).
Mitigation Strategies
Various strategies have been proposed to reduce acrylamide levels in food, including the use of asparaginase to degrade asparagine, a precursor in acrylamide formation. These approaches aim to lower acrylamide content without negatively affecting food quality and safety (Begum et al., 2019).
Health Effects and Toxicology
The neurotoxic and carcinogenic potential of acrylamide has been documented, leading to extensive studies on its effects on human health. Understanding the toxicological profile of acrylamide is crucial for assessing the risks associated with exposure and for developing protective measures (Pennisi et al., 2013).
Analytical Methods and Detection
Advancements in analytical techniques have improved the detection of acrylamide in foods, facilitating research on its formation and the effectiveness of mitigation strategies. These developments are critical for ensuring food safety and compliance with regulatory standards (Hu et al., 2015).
Safety and Hazards
“N-(6-Cyanopyridin-2-yl)acrylamide” should be handled with care. It is recommended to avoid contact with skin and eyes, avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area . It is also advised to wear protective gloves/protective clothing/eye protection/face protection .
将来の方向性
The future research directions for “N-(6-Cyanopyridin-2-yl)acrylamide” could involve further exploration of its synthesis methods, chemical reactions, and mechanism of action. Additionally, more studies could be conducted to understand its potential toxic effects and safety measures . The development of novel, simple, and low-cost methods for its determination could also be a future direction .
特性
IUPAC Name |
N-(6-cyanopyridin-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c1-2-9(13)12-8-5-3-4-7(6-10)11-8/h2-5H,1H2,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQXIAQSQAVTFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC(=N1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743397 |
Source


|
| Record name | N-(6-Cyanopyridin-2-yl)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
135450-61-2 |
Source


|
| Record name | N-(6-Cyanopyridin-2-yl)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

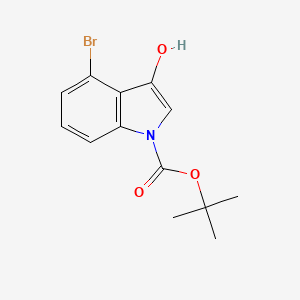

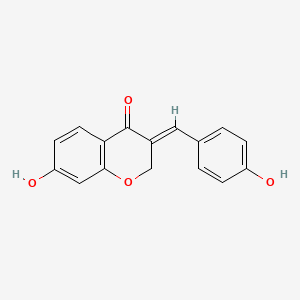
![Benzyl 2-((tert-butoxycarbonyl)amino)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B599788.png)


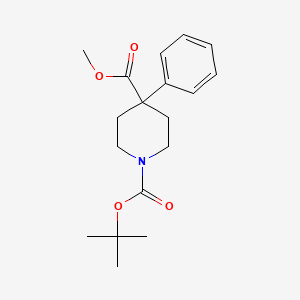

![Tetrazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B599794.png)
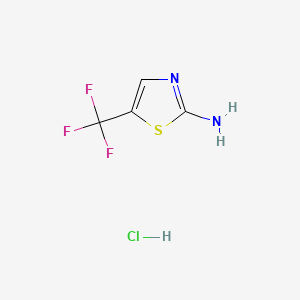
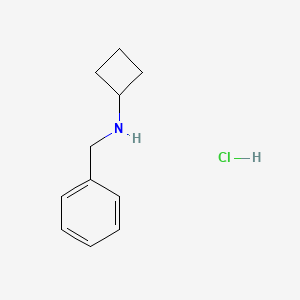
![1H-Pyrrolo[2,3-b]pyridin-4-amine, 1-(phenylmethyl)-](/img/structure/B599803.png)
